DXC2E2ID76

Beschreibung

DXC2E2ID76 is a synthetic organochlorine compound with structural similarities to hexachlorocyclohexane (HCH) derivatives, as indicated by its nomenclature and chemical classification .

Eigenschaften

CAS-Nummer |

212710-78-6 |

|---|---|

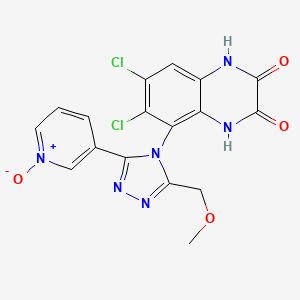

Molekularformel |

C17H12Cl2N6O4 |

Molekulargewicht |

435.2 g/mol |

IUPAC-Name |

6,7-dichloro-5-[3-(methoxymethyl)-5-(1-oxidopyridin-1-ium-3-yl)-1,2,4-triazol-4-yl]-1,4-dihydroquinoxaline-2,3-dione |

InChI |

InChI=1S/C17H12Cl2N6O4/c1-29-7-11-22-23-15(8-3-2-4-24(28)6-8)25(11)14-12(19)9(18)5-10-13(14)21-17(27)16(26)20-10/h2-6H,7H2,1H3,(H,20,26)(H,21,27) |

InChI-Schlüssel |

IEMAQDHGZOPMNI-UHFFFAOYSA-N |

SMILES |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

Kanonische SMILES |

COCC1=NN=C(N1C2=C3C(=CC(=C2Cl)Cl)NC(=O)C(=O)N3)C4=C[N+](=CC=C4)[O-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

UK-333747, UK 333747, UK333747 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von UK-333747 umfasst mehrere Schritte, beginnend mit der Herstellung des Chinoxalindion-Kerns. Die synthetische Route umfasst in der Regel:

Bildung des Chinoxalindion-Kerns: Dies beinhaltet die Reaktion geeigneter Anilin-Derivate mit Glyoxal oder dessen Äquivalenten unter sauren Bedingungen, um den Chinoxalin-Ring zu bilden.

Einführung von Chloratomen: Die Chlorierung des Chinoxalin-Rings wird mit Reagenzien wie Thionylchlorid oder Phosphorpentachlorid erreicht.

Anlagerung des Triazolrings: Der Triazolring wird durch eine Cyclisierungsreaktion unter Verwendung von Hydrazinderivaten und geeigneten Aldehyden oder Ketonen eingeführt.

Methoxymethylgruppen-Addition: Die Methoxymethylgruppe wird über eine nukleophile Substitutionsreaktion unter Verwendung von Methoxymethylchlorid in Gegenwart einer Base hinzugefügt.

Industrielle Produktionsverfahren für UK-333747 würden wahrscheinlich die Optimierung dieser synthetischen Schritte beinhalten, um eine hohe Ausbeute und Reinheit sowie eine Skalierbarkeit für die großtechnische Produktion zu gewährleisten.

Analyse Chemischer Reaktionen

UK-333747 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von Chinoxalinderivaten mit höheren Oxidationsstufen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von reduzierten Chinoxalinderivaten führt.

Substitution: Nukleophile Substitutionsreaktionen können an den Chloratomen auftreten, wobei Nukleophile wie Amine oder Thiole die Chloratome ersetzen und neue Derivate bilden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Bedingungen, geeignete Lösungsmittel (z. B. Dichlormethan, Ethanol) und Katalysatoren (z. B. Palladium auf Kohlenstoff für Hydrierungsreaktionen).

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von UK-333747 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass die Verbindung bestimmte Enzyme und Rezeptoren hemmt, was zu einer Modulation zellulärer Prozesse führt. Beispielsweise kann es Kinasen hemmen, die an der Zellsignalübertragung beteiligt sind, und so die Zellproliferation und das Überleben beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege können je nach spezifischer Anwendung und Einsatzkontext variieren.

Wirkmechanismus

The mechanism of action of UK-333747 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

DXC2E2ID76 shares structural and functional parallels with hexachlorocyclohexane isomers and related chlorinated cycloalkanes. Below is a comparative analysis based on available

Table 1: Key Properties of this compound and Comparable Compounds

| Compound | CAS Number | Molecular Formula | EPA Reference ID | Key Applications/Properties |

|---|---|---|---|---|

| This compound | Not available | Presumed C₆H₆Cl₆ | Not specified | Hypothesized flame retardant |

| Hexachlorocyclohexane | 608-73-1 | C₆H₆Cl₆ | 59220 | Pesticide, environmental pollutant |

| 1,3-Cyclopentadiene | 77-47-4 | C₅H₆Cl₆ | 6494 | Intermediate in chemical synthesis |

| Hexachlorodibenzo-p-dioxin | 34465-46-8 | C₁₂H₄Cl₆O₂ | 266965 | Toxic environmental contaminant |

Key Findings:

Structural Similarities : this compound and hexachlorocyclohexane (CAS 608-73-1) share a fully chlorinated cyclohexane backbone, suggesting comparable thermal stability and resistance to biodegradation .

Recommendations for Future Studies

Experimental Characterization : Prioritize structural elucidation using X-ray crystallography and mass spectrometry to confirm its molecular configuration.

Industrial Applications : Explore its efficacy as a flame retardant in polymer matrices, leveraging methodologies from studies on DiDOPO-based composites .

Biologische Aktivität

DXC2E2ID76 is a compound that has garnered attention in the field of cancer research due to its potential biological activities, particularly its anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis and Structure

This compound is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. The compound incorporates a disaccharide moiety that enhances its biological activity. Research indicates that the carbohydrate structure significantly influences the compound's efficacy against cancer cells.

Anticancer Efficacy

A pivotal study investigated the cytotoxic effects of this compound on various cancer cell lines, including leukemia K562 and colon cancer SW620 cells. The findings revealed:

- Higher Cytotoxicity : Compounds with terminal 2,6-dideoxy sugars exhibited 30- to 60-fold greater anticancer activity compared to those with 2-deoxy or 6-deoxy sugars .

- Linkage Impact : Compounds with an alpha-linkage between sugar units demonstrated a 35-fold increase in anticancer activity compared to their beta-linked counterparts .

These results underscore the importance of sugar moieties in enhancing the anticancer properties of this compound.

The mechanism through which this compound exerts its effects involves targeting topoisomerase II (topo II), an essential enzyme for DNA replication and repair:

- Topo II Poisoning : The compound was shown to form covalent complexes with topo II, leading to genomic DNA damage. This was particularly pronounced in compounds with an alpha-configuration of terminal sugars .

- In Vivo Complex Formation : The ability of this compound to produce more covalent topo-DNA complexes correlates with its enhanced anticancer activity, indicating a direct interaction with the enzyme's function .

Data Summary

| Compound | Sugar Configuration | Cytotoxicity (fold increase) | Topo II Interaction |

|---|---|---|---|

| This compound | 2,6-Dideoxy (alpha) | 30-60 | High |

| Other Derivatives | 2-Deoxy/6-Deoxy | Lower | Moderate |

| Beta-linked Derivatives | Beta-linkage | Significantly lower than alpha | Lower |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Leukemia Treatment : In vitro studies demonstrated significant reductions in cell viability in K562 leukemia cells treated with this compound, suggesting its potential as a therapeutic agent in leukemia management.

- Colon Cancer Models : Similar studies on SW620 colon cancer cells indicated that this compound could effectively induce apoptosis and inhibit cell proliferation, supporting its use in colon cancer therapies.

- Comparative Studies with Other Compounds : Research comparing this compound with traditional chemotherapy agents revealed that it may offer improved efficacy due to its unique mechanism involving topo II targeting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.